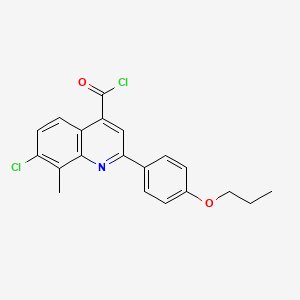

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYSMGXTNZVHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The quinoline skeleton is commonly synthesized via the Friedländer synthesis, which involves the condensation of an appropriately substituted aniline derivative with a carbonyl compound (such as a ketone or aldehyde) under acidic or basic catalysis. For this compound:

- Starting materials: 7-chloro-8-methyl aniline derivatives and 4-propoxybenzaldehyde or related precursors

- Catalysts: Acidic (e.g., HCl, p-toluenesulfonic acid) or basic (e.g., sodium hydroxide) conditions

- Solvents: Ethanol, toluene, or other polar aprotic solvents

This reaction yields the quinoline core with the 4-propoxyphenyl substituent at position 2 and the methyl and chloro groups at positions 8 and 7, respectively.

Introduction of the 4-Propoxyphenyl Group

The 4-propoxyphenyl substituent can be introduced via:

- Direct condensation in the Friedländer synthesis if using 4-propoxybenzaldehyde as the carbonyl component

- Alternatively, by Suzuki or related cross-coupling reactions if the quinoline core is halogenated at position 2, reacting with a 4-propoxyphenyl boronic acid derivative under palladium catalysis

Conversion to Carbonyl Chloride

The critical step is the conversion of the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride. This is typically achieved by:

- Treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

- Reaction conditions: reflux in anhydrous solvents such as dichloromethane or chloroform, under inert atmosphere to avoid hydrolysis

- Reaction times vary from 1 to 4 hours depending on scale and reagent excess

This step transforms the acid group at position 4 into the reactive acyl chloride functional group, enabling further derivatization or use as an intermediate.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Quinoline Core Formation | 7-chloro-8-methylaniline + 4-propoxybenzaldehyde, acid/base catalyst | Ethanol or toluene | 80–120 °C | 4–12 h | Friedländer condensation |

| 4-Propoxyphenyl Introduction (if needed) | Pd-catalyst, 4-propoxyphenylboronic acid, base (K2CO3) | DMF or dioxane | 80–100 °C | 6–24 h | Suzuki coupling alternative |

| Acid to Acyl Chloride Conversion | Thionyl chloride or oxalyl chloride | DCM or chloroform | Reflux (40–70 °C) | 1–4 h | Anhydrous conditions required |

Analytical Verification

The purity and identity of the compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution pattern and chemical environment

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~358.3 g/mol

- Infrared Spectroscopy (IR): Characteristic carbonyl chloride stretch near 1800 cm^-1

- Melting Point Determination: Consistent with literature values for the pure compound

Research Findings and Comparative Notes

- The choice of chlorinating agent (thionyl chloride vs oxalyl chloride) can affect reaction time and yield; thionyl chloride is more commonly used due to availability and efficiency.

- The presence of the electron-donating propoxy group at the para position influences the reactivity of the phenyl ring and can affect the overall yield of the Friedländer condensation.

- Alternative synthetic routes involving cross-coupling reactions allow for more flexibility in modifying the phenyl substituent but require palladium catalysts and may increase cost.

- Maintaining anhydrous and inert conditions during the acyl chloride formation is critical to prevent hydrolysis and side reactions.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Considerations | Yield Range (%) |

|---|---|---|---|---|

| Quinoline Core Synthesis | 7-chloro-8-methylaniline, 4-propoxybenzaldehyde, acid/base catalyst | 80–120 °C, 4–12 h | Control temperature to avoid side reactions | 60–85 |

| Phenyl Substituent Introduction (if via coupling) | Pd catalyst, 4-propoxyphenylboronic acid, base | 80–100 °C, 6–24 h | Requires inert atmosphere, catalyst purity critical | 70–90 |

| Carbonyl Chloride Formation | Thionyl chloride or oxalyl chloride | Reflux in anhydrous solvent, 1–4 h | Avoid moisture, control reaction time | 80–95 |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce quinoline N-oxide.

Scientific Research Applications

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-phenyl group is a critical determinant of biological activity. Key analogs and their substituents include:

Key Observations :

Impact of Halogenation and Methylation

Substituents at positions 7 and 8 modulate electronic properties and metabolic stability:

Key Observations :

Key Observations :

Biological Activity

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group at position 7, a methyl group at position 8, and a propoxyphenyl group at position 2. The carbonyl chloride functional group at position 4 enhances its reactivity, making it a candidate for further chemical modifications.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives. The compound's structure suggests potential activity against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against human breast cancer cell lines such as MCF-7 and T47D. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and topoisomerases.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | MCF-7 | TBD | COX inhibition |

| Similar Quinoline Derivative | T47D | TBD | Topoisomerase inhibition |

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory properties. Studies have shown that compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoline derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Molecular docking studies suggest that these compounds can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegeneration.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer efficacy of various quinoline derivatives, including those structurally similar to 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride. The results indicated that certain substitutions significantly enhance cytotoxicity against specific cancer cell lines through targeted enzyme inhibition.

- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory effects of quinoline derivatives using RAW 264.7 macrophages. The study demonstrated that these compounds could effectively reduce NO production and inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases.

- Neuroprotective Studies : In silico studies predicted that some quinoline derivatives could act as multifunctional antioxidants capable of protecting neuronal cells from oxidative stress. These findings lay the groundwork for future development of neuroprotective agents based on this scaffold.

Q & A

Q. What are the key structural features influencing the reactivity and biological activity of this compound?

The compound’s reactivity is driven by its 7-chloro , 8-methyl , and 2-(4-propoxyphenyl) substituents, which influence steric and electronic properties. The 4-carbonyl chloride group enables nucleophilic acyl substitution, making it a versatile intermediate for derivatization. Chlorine at position 7 enhances electrophilicity, while the propoxyphenyl group at position 2 modulates solubility and target binding .

Q. What synthetic routes are used to prepare this compound, and how are they optimized?

Synthesis typically involves:

- Friedel-Crafts acylation to construct the quinoline core.

- Chlorination (e.g., using POCl₃ or SOCl₂) to introduce the carbonyl chloride group.

- Substituent introduction via Suzuki coupling or nucleophilic aromatic substitution. Critical parameters include reaction temperature (60–120°C), solvent choice (dry DCM or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are most effective for characterizing purity and structure?

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbonyl chloride. Use moisture-free solvents (e.g., anhydrous DMF) during handling. Decomposition products include carboxylic acids and HCl, detectable via FTIR .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methods study these interactions?

- Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters.

- Molecular docking predicts binding modes using software like AutoDock Vina. Studies show interactions with ATP-binding pockets due to the quinoline scaffold’s planar structure .

Q. How can structural modifications at the 2- and 8-positions enhance pharmacological profiles?

- 2-position : Replacing 4-propoxyphenyl with electron-withdrawing groups (e.g., nitro) increases electrophilicity.

- 8-position : Methyl groups improve metabolic stability; bulkier substituents (e.g., ethyl) may reduce off-target effects. Use SAR studies with in vitro cytotoxicity assays (e.g., MTT) and computational ADMET predictions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Comparative assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).

- Crystallographic analysis to correlate activity with conformational flexibility.

- Meta-analysis of substituent effects across published datasets .

Q. What mechanistic insights explain the 4-carbonyl chloride’s role in nucleophilic reactions?

The carbonyl chloride undergoes nucleophilic acyl substitution with amines/alcohols, forming amides/esters. Kinetic studies (e.g., UV-Vis monitoring) show reaction rates depend on solvent polarity and nucleophile strength (pKa). DFT calculations support a two-step mechanism: nucleophilic attack followed by chloride departure .

Q. How can derivatization improve solubility or target specificity?

- Amide formation : React with primary amines (e.g., benzylamine) to enhance water solubility.

- PEGylation : Attach polyethylene glycol chains via ester linkages.

- Prodrug design : Mask the carbonyl chloride as a stable ester, activated enzymatically in vivo .

Q. What challenges arise in synthesis, and how are they mitigated?

- Low chlorination efficiency : Optimize POCl₂ stoichiometry (2–3 equivalents) and reflux time (6–12 hrs).

- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb HCl.

- Purification difficulties : Employ reverse-phase HPLC for polar impurities .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its aromatic rigidity.

- Catalysis : Serve as a precursor for Pd-catalyzed cross-coupling reactions.

- Agrochemicals : Derivative libraries screened for herbicidal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.